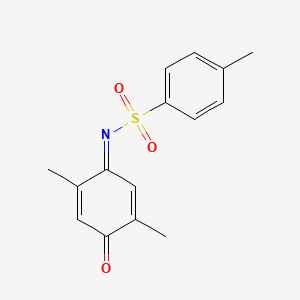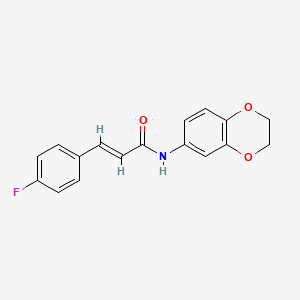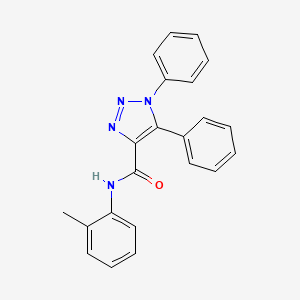![molecular formula C12H14BrNOS B5783154 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine is a chemical compound that belongs to the class of thioamides. It is commonly used in scientific research for its potential therapeutic properties. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study. In
科学研究应用
1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine has been studied for its potential therapeutic properties in a variety of scientific research applications. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Additionally, this compound has been shown to have anti-cancer properties, making it a promising candidate for cancer research.
作用机制
The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to inhibit the activity of MMPs, which are enzymes involved in the breakdown of extracellular matrix proteins. This can lead to a reduction in cancer cell invasion and metastasis.
实验室实验的优点和局限性
One advantage of using 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine in lab experiments is its potential therapeutic properties. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further study. Additionally, this compound is relatively easy to synthesize and can be purified using standard techniques.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to study the compound in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine. One direction is to further study its anti-inflammatory and analgesic properties. This compound has been found to have potential as a treatment for pain and inflammation, and further research could lead to the development of new therapies.
Another future direction is to study the anti-cancer properties of this compound. This compound has been found to inhibit the activity of MMPs, which are enzymes involved in cancer cell invasion and metastasis. Further research could lead to the development of new therapies for cancer.
In conclusion, this compound is a promising compound for scientific research. Its potential therapeutic properties make it a promising candidate for further study, particularly in the areas of pain and inflammation and cancer research. While there are limitations to using this compound in lab experiments, its relatively easy synthesis and purification make it a valuable tool for scientific research.
合成方法
The synthesis of 1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine involves the reaction of 3-bromo-4-methoxybenzoyl isothiocyanate with pyrrolidine. This reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound can be purified using column chromatography or recrystallization.
属性
IUPAC Name |
(3-bromo-4-methoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c1-15-11-5-4-9(8-10(11)13)12(16)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOMTOZDNNTJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197709 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-phenylpropanamide](/img/structure/B5783089.png)
![1-(4-methylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5783101.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5783109.png)



![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)

![6-(2-naphthyl)-2,3-dihydro-5H-[1,4]dithiino[2,3-c]pyrrole-5,7(6H)-dione](/img/structure/B5783156.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)



![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)